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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of
griselimycin, a potent anti-tuberculosis agent produced by Streptomyces species, primarily
Streptomyces muensis (formerly classified as Streptomyces caelicus or Streptomyces griseus)
strain DSM 40835. Griselimycins are cyclic nonribosomal peptides whose efficacy is
significantly influenced by the incorporation of the non-proteinogenic amino acid (2S,4R)-4-
methyl-proline (4-MePro). This document details the enzymatic steps, genetic underpinnings,
and experimental methodologies crucial for understanding and manipulating griselimycin
production.

Core Biosynthetic Pathway of Griselimycin

Griselimycins are assembled by a nonribosomal peptide synthetase (NRPS) machinery. A key
determinant of their bioactivity and metabolic stability is the presence of 4-MePro residues. The
biosynthesis of this unusual amino acid is a critical aspect of the overall pathway.

The griselimycin biosynthetic gene cluster contains a dedicated sub-operon (grie-H)
responsible for the synthesis of (2S,4R)-4-methyl-proline from the primary metabolite L-leucine.
The proposed enzymatic cascade is as follows:
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o Hydroxylation: The Fe(ll)/a-ketoglutarate-dependent dioxygenase, GriE, initiates the pathway
by hydroxylating L-leucine at the C5 position to form (2S,4R)-5-hydroxyleucine.[1][2]

e Oxidation: The zinc-dependent dehydrogenase, GriF, then oxidizes the 5-hydroxyleucine
intermediate to (2S,4R)-4-methylglutamate-5-semialdehyde.[1][2]

e Cyclization and Reduction: This semialdehyde intermediate undergoes spontaneous
cyclization to form 3-methyl-At-pyrroline-5-carboxylic acid. The final step is the reduction of
this cyclic imine to (2S,4R)-4-methyl-proline by the F420-dependent oxidoreductase, GriH. It
has been suggested that the endogenous proline biosynthesis enzyme, ProC, may also
catalyze this final reduction step.[1]

The resulting 4-MePro is then incorporated into the griselimycin scaffold by the NRPS
assembly line.
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Fig. 1: Biosynthesis pathway of (2S,4R)-4-methyl-proline and its incorporation into
griselimycin.

Quantitative Data on Griselimycin Production

The production of specific griselimycin congeners can be influenced by the availability of
precursors. Feeding experiments have demonstrated that supplementing the culture medium
with (2S,4R)-4-methyl-proline can significantly enhance the yield of methyl-griselimycin.
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(2S,4R)-4-MePro . . Griselimycin Methyl-griselimycin
Supplementation Incubation Time Content (relative Content (relative
(ng/mL) (days) units) units)

0 1 ~1.0 ~0.1

0 2 ~2.5 ~0.2

0 3 ~3.0 ~0.3

0 4 ~2.8 ~0.3

20 1 ~1.0 ~0.5

20 2 ~2.5 ~1.5

20 3 ~3.0 ~2.0

20 4 ~2.8 ~2.2

200 1 ~1.0 ~1.0

200 2 ~2.5 ~2.5

200 3 ~3.0 ~3.5

200 4 ~2.8 ~4.0

Data adapted from
feeding experiments
with Streptomyces
DSM 40835. The
content was
determined by UHPLC
and is presented in
relative units for

comparison.[1]

While specific enzyme kinetic parameters (Km, kcat) for Grig, GriF, and GriH have not been
extensively reported in the literature, data from homologous enzymes can provide valuable
insights.
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se se
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Experimental Protocols

Gene Inactivation via PCR-Targeted Replacement

This protocol describes the generation of a griE-H knockout mutant in Streptomyces DSM

40835 using a PCR-targeted gene replacement method. This technique relies on homologous

recombination to replace the target gene with an antibiotic resistance cassette.

Materials:

o Streptomyces DSM 40835

e Cosmid library of S. DSM 40835

e E. coli BW25113/plJ790

e plJ773 plasmid (template for apramycin resistance cassette)

o Forward and reverse primers with 39 nt homology extensions to the regions flanking the

griE-H operon

¢ General molecular biology reagents and equipment for PCR, cloning, and bacterial

transformation.
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Procedure:

e Primer Design: Design forward and reverse primers of approximately 59 nucleotides. The 3'
end (20 nt) should anneal to the template plasmid (plJ773) flanking the apramycin resistance
cassette, while the 5" end (39 nt) should be homologous to the regions immediately upstream
and downstream of the griE-H operon in the Streptomyces chromosome.

o PCR Amplification of Resistance Cassette: Perform PCR using the designed primers and
plJ773 as a template to amplify the apramycin resistance cassette with the flanking
homology arms.

o Electroporation and Recombination in E. coli:

o Prepare electrocompetent E. coli BW25113/plJ790 cells carrying the cosmid containing
the griE-H gene cluster.

o Electroporate the purified PCR product into the competent cells.

o Select for apramycin-resistant colonies. In these colonies, the A-Red recombination
system from plJ790 will have mediated the replacement of the griE-H genes on the
cosmid with the apramycin resistance cassette.

o Conjugation into Streptomyces:
o Isolate the recombinant cosmid from the selected E. coli colonies.

o Transform the recombinant cosmid into a methylation-deficient E. coli strain (e.g.,
ET12567/pUZ8002).

o Conjugate the recombinant cosmid from E. coli into Streptomyces DSM 40835.
e Selection of Double Crossover Mutants:

o Select for exconjugants that are apramycin-resistant and have lost the vector marker (e.g.,
kanamycin resistance for Supercos-1). This selects for strains where a double crossover
event has occurred, replacing the native griE-H operon with the resistance cassette.
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 Verification: Confirm the gene replacement by PCR analysis and Southern blotting of the
genomic DNA from the putative mutants.[5][6]

griE-H Knockout
Mutant

PCR Amplification of jon into ) Conjugation into Selection of Double Verification by
Resistance Cassette E. coli with Cosmid ARedlReconbation ‘Streptomyces Crossover Mutants PCR and Souther Blot
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Fig. 2: Workflow for PCR-targeted gene replacement in Streptomyces.

In Vitro Enzyme Assays for 4-MePro Biosynthesis

The following are generalized protocols for the in vitro characterization of the Gri enzymes.
Optimal conditions may require further optimization.

a) Grik (Leucine Hydroxylase) Activity Assay

Principle: The activity of GriE is determined by monitoring the formation of 5-hydroxyleucine
from L-leucine in the presence of co-factors.

Reaction Mixture:

50 mM Tris-HCI, pH 7.5

1 mM L-leucine

2 mM a-ketoglutarate

2 mM Ascorbate

0.1 mM FeSOa4

Purified recombinant GriE enzyme
Procedure:

o Combine all reaction components except the enzyme in a microcentrifuge tube.
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Initiate the reaction by adding the purified GriE enzyme.

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

Centrifuge to pellet the precipitated protein.

Analyze the supernatant for the presence of 5-hydroxyleucine using LC-MS.[1]

b) GriF (Dehydrogenase) Coupled Assay with GriH (Reductase)

Principle: The combined activity of GriF and GriH is measured by the conversion of 5-
hydroxyleucine to 4-MePro.

Reaction Mixture:

50 mM Tris-HCI, pH 7.5

1 mM 5-hydroxyleucine

1 mM NAD*

1 mM NADH

0.1 mM ZnS0Oa4

Purified recombinant GriF and GriH enzymes

Procedure:

Combine all reaction components in a microcentrifuge tube.

Initiate the reaction by adding the enzymes.

Incubate at 30°C for a specified time (e.g., 2 hours).

Stop the reaction with methanol or heat.
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o Centrifuge and analyze the supernatant for the formation of 4-MePro by LC-MS. The
stereochemistry can be confirmed using Marfey's method.[1]

GriE Assay GriF/GriH Coupled Assay
Prepare Reaction Mix Prepare Reaction Mix
(L-leucine, a-KG, FeS0Oa4, Ascorbate) (5-Hydroxyleucine, NAD*, NADH, ZnSQa4)
Add GriE Add GriF and GriH
Incubate at 30°C Incubate at 30°C
Stop Reaction Stop Reaction
LC-MS Analysis for LC-MS Analysis for
5-Hydroxyleucine 4-MePro

Click to download full resolution via product page

Fig. 3: General workflow for in vitro enzyme assays of Grik, GriF, and GriH.

Fermentation and Extraction of Griselimycin
Cultivation of Streptomyces DSM 40835:

o Medium: While the exact production medium composition can be proprietary, a typical
fermentation medium for Streptomyces includes a carbon source (e.g., glucose, starch), a
nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. For Streptomyces
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muensis DSM 40835, DSMZ recommends Medium 65 (GYM Streptomyces Medium) or
Medium 84 (Rolled Oats Mineral Medium).[7]

o Conditions: Cultivate the strain in liquid medium at 28-30°C with shaking (e.g., 200-250 rpm)
for 4-7 days.

Extraction:
o Separate the mycelium from the culture broth by centrifugation.
» Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

» Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under
reduced pressure.

e The crude extract can be further purified by chromatographic techniques such as silica gel
chromatography and high-performance liquid chromatography (HPLC).

Conclusion

The biosynthesis of griselimycin in Streptomyces is a complex process involving both a
specialized pathway for the synthesis of the non-proteinogenic amino acid (2S,4R)-4-methyl-
proline and a large nonribosomal peptide synthetase. Understanding the enzymes and genetic
regulation of this pathway is crucial for the targeted improvement of griselimycin production
and the generation of novel analogs with enhanced therapeutic properties. The experimental
protocols outlined in this guide provide a foundation for researchers to further investigate and
engineer the biosynthesis of this important antitubercular agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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